molecular formula C23H23N5O2S B2643065 2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 896303-02-9

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2643065
CAS No.: 896303-02-9
M. Wt: 433.53
InChI Key: PSDUZSTYDWBVDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,2,4-triazole-thioacetamide class, characterized by a triazole core substituted with a benzyl group at position 5, a pyrrole moiety at position 4, and a sulfanyl bridge linking to an acetamide group bearing a 4-ethoxyphenyl substituent. Though direct synthesis data for this compound are absent in the provided evidence, analogous triazole derivatives (e.g., compounds in ) are synthesized via cyclocondensation reactions, often requiring 4–5 hours with moderate to high yields (50–83%) .

Properties

IUPAC Name

2-[(5-benzyl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N5O2S/c1-2-30-20-12-10-19(11-13-20)24-22(29)17-31-23-26-25-21(16-18-8-4-3-5-9-18)28(23)27-14-6-7-15-27/h3-15H,2,16-17H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSDUZSTYDWBVDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a complex organic compound that has gained attention for its diverse biological activities. The compound features a triazole ring, a pyrrole moiety, and a sulfanyl group, which together contribute to its potential interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of the compound is C23H23N5OSC_{23}H_{23}N_{5}OS with a molecular weight of approximately 417.53 g/mol. The presence of the triazole and pyrrole rings is significant, as these structures are known for their roles in medicinal chemistry.

Property Value
Molecular FormulaC23H23N5OSC_{23}H_{23}N_{5}OS
Molecular Weight417.53 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antitumor Activity

  • Preliminary studies suggest that the compound may possess antitumor properties. The triazole ring has been associated with the inhibition of various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

2. Anticonvulsant Properties

  • The structural features of the compound suggest potential anticonvulsant activity. Similar compounds in literature have shown efficacy in reducing seizure activity in animal models.

3. Antimicrobial Activity

  • The compound has demonstrated antibacterial properties against various pathogens. In vitro studies have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as an antibacterial agent.

4. Fungal Inhibition

  • The presence of the triazole moiety is also linked to antifungal activity. Compounds with similar structures have been reported to inhibit fungal growth by interfering with ergosterol biosynthesis.

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and receptors involved in disease processes:

  • Enzyme Inhibition: The triazole ring can act as a ligand for metal ions in enzyme active sites, potentially inhibiting their function.
  • Receptor Modulation: The compound may bind to various receptors, influencing signaling pathways related to cell proliferation and survival.

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds:

  • Antitumor Efficacy: A study published in Journal of Medicinal Chemistry evaluated triazole derivatives and found that modifications at the benzyl position significantly enhanced cytotoxicity against cancer cell lines .
  • Anticonvulsant Activity: Research indicated that triazole-containing compounds exhibited significant anticonvulsant effects in animal models when tested at varying doses .
  • Antimicrobial Testing: A comprehensive study assessed the antibacterial activity of various triazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating that structural variations influenced potency .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : The target compound’s 4-ethoxyphenyl group may improve solubility compared to VUAA1’s ethylphenyl or OLC-12’s isopropylphenyl due to the polar ethoxy moiety. Conversely, the trifluoromethyl group in ’s analog likely increases metabolic stability .
  • Synthesis : Triazole-thioacetamides in were synthesized in 4–5 hours with yields of 50–83%, suggesting similar efficiency may apply to the target compound .

Melting Points and Solubility

  • Compounds 6a–6c () exhibit melting points between 161–184°C, correlating with their crystallinity and purification solvents (H₂O:EtOH or DMF:EtOH) . The target compound’s benzyl and ethoxyphenyl groups may lower its melting point relative to pyridinyl-substituted analogs due to reduced symmetry.
  • VUAA1 and OLC-12 () are used in olfactory receptor studies, implying the target compound’s structural similarity could position it as a modulator of ion channels or G protein-coupled receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.